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Compound of Interest

Compound Name: Dup-721

Cat. No.: B216897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dup-721, with the chemical name (S)-N-[[3-(4-acetylphenyl)-2-oxooxazolidin-5-

yl]methyl]acetamide, is a synthetic antibacterial agent belonging to the oxazolidinone class.[1]

[2] This class of antibiotics is significant for its novel mechanism of action, which involves the

inhibition of bacterial protein synthesis at a very early stage.[3][4] Dup-721 has demonstrated a

broad spectrum of activity, particularly against Gram-positive bacteria, including strains

resistant to other antibiotic classes.[2][5] This technical guide provides a comprehensive

overview of Dup-721, including its chemical properties, synthesis, mechanism of action, and a

summary of its in vitro and in vivo activities.

Chemical Properties and Synthesis
Table 1: Chemical and Physical Properties of Dup-721
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Property Value

CAS Number 104421-21-8

Molecular Formula C₁₄H₁₆N₂O₄

Molecular Weight 276.29 g/mol

IUPAC Name
(S)-N-[[3-(4-acetylphenyl)-2-oxooxazolidin-5-

yl]methyl]acetamide

Synonyms
DuP 721, (S)-N-[[3-(4-acetylphenyl)-2-oxo-5-

oxazolidinyl]methyl]acetamide

Appearance Solid

Representative Synthesis
While a specific, detailed synthesis protocol for Dup-721 is not readily available in the public

domain, a plausible synthetic route can be extrapolated from the well-established synthesis of

similar oxazolidinones, such as Linezolid. The key steps would likely involve the following:

Formation of a Phenyl Carbamate Intermediate: The synthesis would likely begin with a

substituted aniline, in this case, 4-aminoacetophenone. This starting material would be

reacted to form a carbamate, a crucial precursor for the oxazolidinone ring.

Epoxide Ring Opening and Cyclization: The carbamate intermediate would then react with

an appropriate chiral epoxide, such as (R)-glycidyl butyrate, in the presence of a strong base

like n-butyllithium. This reaction opens the epoxide ring and is followed by an intramolecular

cyclization to form the chiral oxazolidinone ring system.

Introduction of the Acetamidomethyl Side Chain: The final step involves the introduction of

the acetamidomethyl side chain at the C-5 position of the oxazolidinone ring. This is typically

achieved through a series of reactions, including the conversion of a hydroxymethyl

intermediate to a leaving group (e.g., mesylate or tosylate), followed by displacement with an

azide, reduction of the azide to an amine, and subsequent acetylation to yield the final

product, Dup-721.
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Mechanism of Action
Dup-721 exerts its antibacterial effect by inhibiting a very early stage of bacterial protein

synthesis.[3][4] Unlike many other protein synthesis inhibitors that act on later stages like

elongation or termination, Dup-721 prevents the formation of the initiation complex.[3] This

complex, consisting of the 30S ribosomal subunit, mRNA, and initiator fMet-tRNA, is essential

for the commencement of protein synthesis. By blocking the formation of this complex, Dup-
721 effectively halts the production of bacterial proteins, leading to a bacteriostatic effect.[2]

Click to download full resolution via product page

In Vitro Activity
Dup-721 has demonstrated potent in vitro activity against a wide range of Gram-positive

bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its activity is

generally bacteriostatic.[2] The minimum inhibitory concentrations (MICs) for 90% of strains

(MIC₉₀) are summarized in the table below.

Table 2: In Vitro Activity of Dup-721 Against Various Bacterial Strains

Bacterial Species MIC₉₀ (µg/mL) Reference(s)

Staphylococcus aureus

(including MRSA)
1 - 4 [1][5]

Coagulase-negative

staphylococci
1 - 4 [1]

Group D streptococci 4 [5]

Bacteroides fragilis 4 [5]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
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The in vitro activity of Dup-721 is typically determined using the broth microdilution method as

standardized by the National Committee for Clinical Laboratory Standards (NCCLS), now the

Clinical and Laboratory Standards Institute (CLSI).

Preparation of Dup-721 Stock Solution: A stock solution of Dup-721 is prepared in a suitable

solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

Serial Dilutions: Serial twofold dilutions of the Dup-721 stock solution are made in Mueller-

Hinton broth in 96-well microtiter plates.

Inoculum Preparation: The bacterial strains to be tested are grown overnight on an

appropriate agar medium. Colonies are then suspended in sterile saline to match the

turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸

CFU/mL. This suspension is further diluted to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL in the microtiter wells.

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted

Dup-721 is inoculated with the standardized bacterial suspension. The plates are then

incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is defined as the lowest concentration of Dup-721 that

completely inhibits visible growth of the bacteria.
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In Vivo Activity
Dup-721 has demonstrated efficacy in murine models of bacterial infection when administered

both orally and parenterally.[5]

Table 3: In Vivo Efficacy of Dup-721 in Mouse Infection Models
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Infection
Model

Pathogen
Administration
Route

ED₅₀ (mg/kg) Reference(s)

Systemic

Infection

Staphylococcus

aureus
Oral 2 - 10 [5]

Systemic

Infection

Streptococcal

species
Oral 2 - 10 [5]

Experimental Protocol: Mouse Systemic Infection Model
Animal Model: Typically, female CF-1 mice or a similar strain are used.

Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen

(e.g., Staphylococcus aureus or a streptococcal strain) suspended in a suitable medium like

hog gastric mucin to enhance virulence.

Drug Administration: Dup-721 is formulated in a suitable vehicle (e.g., 0.5% aqueous

methylcellulose) and administered orally via gavage at various doses at specified time points

post-infection (e.g., 1 and 5 hours after infection).

Observation: The animals are observed for a defined period (e.g., 7-14 days), and mortality

is recorded.

ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose required to protect 50% of the

infected animals from death, is calculated using statistical methods such as the probit

analysis.
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Conclusion
Dup-721 is a promising oxazolidinone antibacterial agent with a unique mechanism of action

that targets the initiation of bacterial protein synthesis. Its potent in vitro activity against a range

of Gram-positive pathogens, including resistant strains, coupled with its demonstrated in vivo

efficacy, highlights its potential as a therapeutic agent. This technical guide provides a
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foundational understanding of Dup-721 for researchers and drug development professionals,

summarizing key data and outlining the experimental methodologies used to characterize this

compound. Further research and development in this area could lead to new and effective

treatments for challenging bacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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